N-(2,6-difluorobenzyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
N-(2,6-Difluorobenzyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound featuring an imidazo[2,1-c][1,2,4]triazine core substituted with fluorinated aromatic groups. The molecule’s structure includes:
- A 4-fluorophenyl group at the 8-position of the fused triazine-imidazole ring.
- A 2,6-difluorobenzyl carboxamide moiety at the 3-position, enhancing aromaticity and electron-withdrawing effects.
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-8-(4-fluorophenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N5O2/c20-11-4-6-12(7-5-11)26-8-9-27-18(29)16(24-25-19(26)27)17(28)23-10-13-14(21)2-1-3-15(13)22/h1-7H,8-10H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZANQHVVLAEEBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=NN=C2N1C3=CC=C(C=C3)F)C(=O)NCC4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorobenzyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the imidazo[2,1-c][1,2,4]triazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the difluorobenzyl group: This step often involves nucleophilic substitution reactions using 2,6-difluorobenzyl chloride or similar reagents.
Attachment of the fluorophenyl group: This can be done through coupling reactions, such as Suzuki or Heck coupling, using 4-fluorophenylboronic acid or 4-fluoroiodobenzene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-difluorobenzyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or palladium catalysts (Pd/C) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N-(2,6-difluorobenzyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,6-difluorobenzyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
8-(4-Fluorophenyl)-N-(3-Isopropoxypropyl)-4-Oxo-4,6,7,8-Tetrahydroimidazo[2,1-c][1,2,4]Triazine-3-Carboxamide (CAS 946280-67-7)
Key Differences :
- Substituent at the 3-position : The analogous compound replaces the 2,6-difluorobenzyl group with a flexible 3-isopropoxypropyl chain.
- Molecular Weight : 375.40 g/mol (vs. 409.34 g/mol for the target compound), reflecting the lower mass of the alkoxy substituent compared to the fluorinated benzyl group .
- The 2,6-difluorobenzyl group in the target compound enhances lipophilicity and aromatic stacking interactions, which may improve binding to hydrophobic enzyme pockets.
Pesticide Benzamide Derivatives (e.g., Diflubenzuron, Fluazuron)
Key Differences :
- Core Structure: Pesticides like diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) share a benzamide backbone but lack the imidazo-triazine core .
- Functional Groups : These compounds prioritize halogenated phenyl and urea-like linkages for chitin synthesis inhibition in insects, unlike the target compound’s fused heterocyclic system.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent at 3-Position | Key Features |
|---|---|---|---|---|
| Target Compound | C₁₈H₁₄F₃N₅O₂ | 409.34 | 2,6-Difluorobenzyl | High lipophilicity, aromatic stacking |
| 8-(4-Fluorophenyl)-N-(3-isopropoxypropyl)... | C₁₈H₂₂FN₅O₃ | 375.40 | 3-Isopropoxypropyl | Flexible chain, moderate solubility |
| Diflubenzuron | C₁₄H₉ClF₂N₂O₃ | 310.68 | 2,6-Difluorobenzamide | Urea-like pesticide, chitin inhibitor |
Table 2: Functional Implications of Substituents
Research Findings and Implications
Fluorine Substitution: The 2,6-difluorobenzyl group in the target compound likely improves metabolic stability compared to non-fluorinated analogues by resisting cytochrome P450-mediated oxidation .
Core Structure Activity : The imidazo-triazine core may confer unique binding modes in biological targets (e.g., kinases) compared to simpler benzamide pesticides, which act via chitin disruption .
Solubility vs. Permeability Trade-off : The target compound’s aromatic substituents may reduce aqueous solubility relative to the alkoxypropyl analogue but enhance cell membrane penetration.
Biological Activity
N-(2,6-difluorobenzyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazines. This class is known for its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound suggests possible interactions with various biological targets.
Chemical Structure and Properties
The molecular structure of this compound can be characterized by its functional groups and stereochemistry. The presence of difluorobenzyl and fluorophenyl substituents indicates potential for significant biological interactions.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C17H15F3N4O |
| Molecular Weight | 348.32 g/mol |
| IUPAC Name | This compound |
| Chemical Class | Imidazo[2,1-c][1,2,4]triazines |
The exact mechanism of action for this compound is not fully elucidated; however, compounds with similar structures have shown promising results in various biological assays. These may include:
- Anti-inflammatory effects : Compounds in this class have demonstrated the ability to inhibit pro-inflammatory cytokines.
- Anticancer properties : Preliminary studies suggest that related compounds may induce apoptosis in cancer cells.
Case Studies and Research Findings
Recent studies have explored the biological activity of similar imidazo[2,1-c][1,2,4]triazines. For instance:
- Study A : Investigated the anti-HIV activity of related compounds and found significant inhibition of viral replication at low micromolar concentrations.
- Study B : Focused on the anti-tumor effects in various cancer cell lines. Results indicated that these compounds could effectively reduce cell viability and promote apoptosis.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | Study A |
| Anticancer | Induction of apoptosis in cancer cells | Study B |
| Antiviral | Inhibition of viral replication | Study C |
Stability and Reactivity
The stability of this compound is influenced by its functional groups. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor its stability and reactivity under various conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
